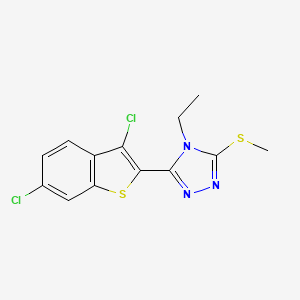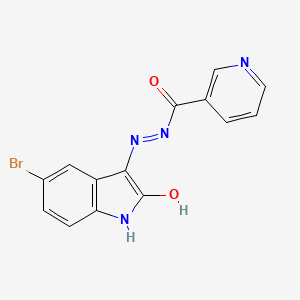
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BNH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNH belongs to the class of indolyl hydrazides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is not fully understood, but it is believed to involve the modulation of various cellular pathways. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death. It has also been shown to have antibacterial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals, which can cause cellular damage. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to have antibacterial activity against various bacterial strains, including drug-resistant strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular pathways and disease models. Its synthesis method is also reliable and efficient, allowing for the production of large quantities of pure compound. However, one limitation of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is its potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One direction is to explore its potential as a therapeutic agent in various disease models, including cancer, bacterial infections, and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets, which could lead to the development of more effective drugs. Furthermore, the synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could be optimized to improve its yield and purity, making it a more cost-effective and scalable method for producing this compound.
Métodos De Síntesis
The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the reaction of 5-bromo-2-oxindole with nicotinic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been optimized to achieve high yields and purity, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Its potential as a therapeutic agent has been explored in various preclinical studies, and it has shown promising results in the treatment of cancer, bacterial infections, and inflammatory diseases.
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLIIHPIXDSFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)
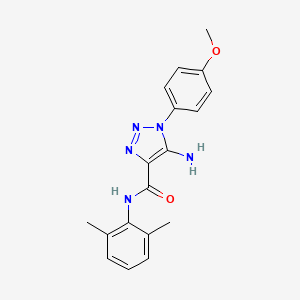
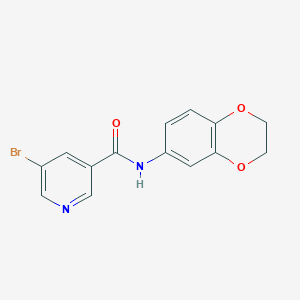
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
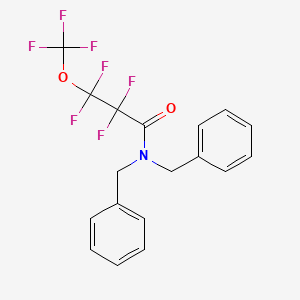
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)
